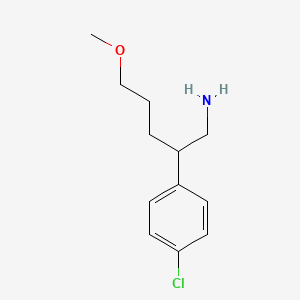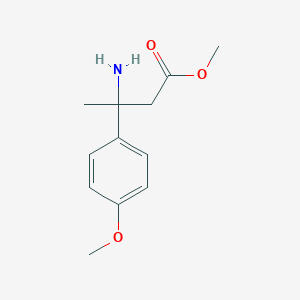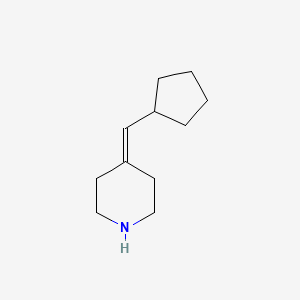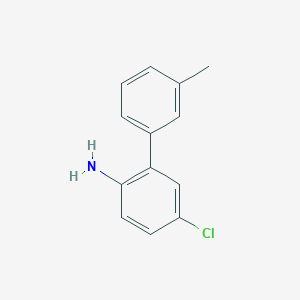
4-Chloro-2-(3-methylphenyl)aniline
Descripción general
Descripción
4-Chloro-2-(3-methylphenyl)aniline is an organic compound which belongs to the class of aromatic amines. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 221.6 g/mol. It is an important intermediate in the synthesis of a variety of compounds including dyes, pharmaceuticals, and other organic materials. It is also used as a precursor to other compounds, such as 2-chloroaniline and 3-chloroaniline.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-Chloro-2-(3-methylphenyl)aniline is pivotal in the synthesis and characterization of novel compounds. For instance, it has been utilized in the preparation of new pyrazoline compounds derived from azo-benzaldehyde. These compounds, characterized by different spectral techniques such as FT-IR, 1H-NMR, and 13C-NMR, show the versatility of 4-Chloro-2-(3-methylphenyl)aniline in organic synthesis (Hussein, 2014).
Antimicrobial Agents
The compound's derivatives have been explored for antimicrobial properties. For example, Schiff’s bases derived from 4-Chloro-2-(3-methylphenyl)aniline and 4-chloro-3-coumarin aldehyde have shown significant in vitro antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. This underscores its potential in developing new antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).
Corrosion Inhibition
In the field of material science, derivatives of 4-Chloro-2-(3-methylphenyl)aniline have been evaluated as corrosion inhibitors. A study demonstrated the effectiveness of these compounds in protecting mild steel surfaces in acidic environments, highlighting their importance in industrial applications to prevent corrosion (Daoud et al., 2014).
Fluorescence Studies
Fluorescence quenching studies involving boronic acid derivatives and aniline in alcohols showed a negative deviation from the Stern–Volmer equation. This research, involving derivatives of 4-Chloro-2-(3-methylphenyl)aniline, contributes to the understanding of fluorescence mechanisms and the development of fluorescent materials (Geethanjali et al., 2015).
Propiedades
IUPAC Name |
4-chloro-2-(3-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c1-9-3-2-4-10(7-9)12-8-11(14)5-6-13(12)15/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHOALWKQPIRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-methylphenyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine, Mixture of diastereomers](/img/structure/B1432430.png)
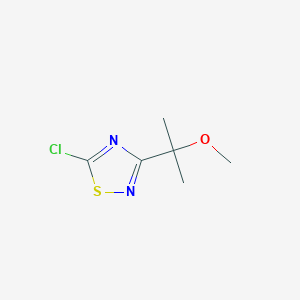
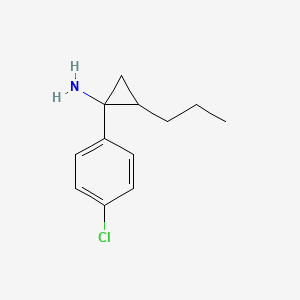
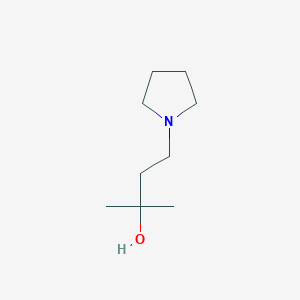
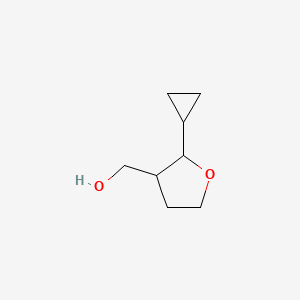
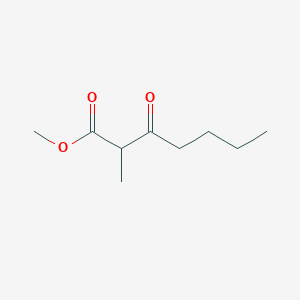
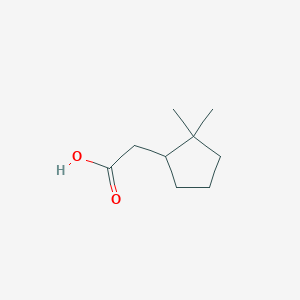
![methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B1432443.png)
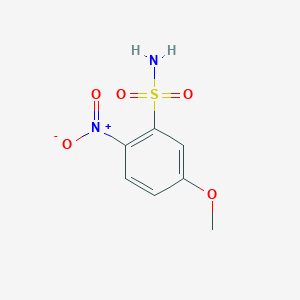
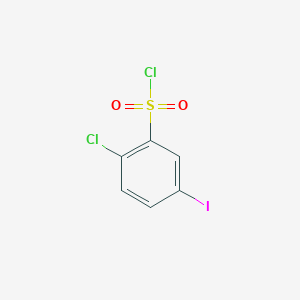
![O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine](/img/structure/B1432448.png)
